dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Beschreibung
IUPAC Nomenclature and Structural Derivation
The International Union of Pure and Applied Chemistry (IUPAC) name dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate systematically describes the compound’s core structure and substituents. The benzo[de]isoquinoline backbone consists of a fused bicyclic aromatic system, with one benzene ring fused to an isoquinoline moiety. The numbering begins at the nitrogen atom of the isoquinoline, proceeding through the benzene ring.
Key functional groups include:
- A 6-amino substituent at position 6.
- A hydrazinecarbonylamino group (-NH-C(O)-NH-NH2) at position 2.
- Two sulfonate (-SO3⁻) groups at positions 5 and 8, balanced by dipotassium counterions.
The “dioxo” designation refers to ketone groups at positions 1 and 3 of the isoquinoline ring. This nomenclature aligns with IUPAC Rule C-14.4 for polycyclic fused systems and Rule R-5.7.2.1 for sulfonic acid derivatives.
CAS Registry Number and Alternative Chemical Identifiers
The compound is registered under CAS 71206-95-6 , a unique identifier assigned by the Chemical Abstracts Service. Additional identifiers include:
Molecular Formula and Stoichiometric Analysis
The molecular formula C13H9K2N5O9S2 reflects the compound’s composition:
- 13 carbon atoms in the aromatic and carbonyl groups.
- 9 hydrogen atoms primarily in the amino and hydrazine groups.
- 2 potassium ions neutralizing the two sulfonate groups.
- 5 nitrogen atoms distributed across the amino, hydrazine, and isoquinoline groups.
- 9 oxygen atoms in sulfonate, carbonyl, and hydroxyl groups.
- 2 sulfur atoms in the sulfonate moieties.
The molecular weight is 521.6 g/mol , calculated using atomic masses from the IUPAC Periodic Table. Stoichiometric ratios confirm a 1:2 relationship between the sulfonic acid parent (C13H11N5O9S2) and potassium counterions, consistent with charge neutrality principles.
Systematic Comparison with Isoquinoline-Derived Sulfonates
Dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate belongs to a broader class of isoquinoline sulfonates. Key comparisons include:
The dilithium analog (CID 102438292) shares the same sulfonate and hydrazinecarbonylamino groups but exhibits reduced molecular weight due to lithium’s lower atomic mass. In contrast, Lucifer Yellow ethylenediamine replaces the hydrazinecarbonylamino group with a 2-aminoethyl substituent, altering its fluorescence properties.
The dipotassium salt’s enhanced solubility in aqueous media, compared to its dilithium counterpart, arises from potassium’s larger ionic radius and lower charge density, which weaken crystalline lattice energy.
Eigenschaften
Molekularformel |
C13H9K2N5O9S2 |
|---|---|
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |
InChI |
InChI=1S/C13H11N5O9S2.2K/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI-Schlüssel |
HCWYSCVNSCIZCN-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Sulfonation of the Aromatic Core
The introduction of sulfonate groups at positions 5 and 8 of the benzo[de]isoquinoline scaffold is critical for water solubility. Sulfonation typically employs fuming sulfuric acid under controlled temperatures (40–60°C) to prevent over-sulfonation. The reaction mixture is quenched with ice, and the intermediate is isolated via precipitation.
Amination at Position 6
Amino group incorporation at position 6 involves nitration followed by reduction. Nitration with a nitric acid-sulfuric acid mixture introduces a nitro group, which is subsequently reduced to an amine using hydrogen gas and a palladium catalyst. This step requires inert atmospheric conditions to prevent oxidation side reactions.
Hydrazinecarboxamide Coupling
The hydrazinecarbonylamino group at position 2 is introduced via condensation reactions. Hydrazine hydrate reacts with a pre-activated carbonyl intermediate, such as a chloroformate derivative, under basic conditions (pH 9–10). The reaction is monitored via thin-layer chromatography to ensure complete conversion.
Dipotassium Salt Formation
The final step involves neutralizing the disulfonic acid intermediate with potassium hydroxide in aqueous ethanol. The dipotassium salt precipitates upon concentration and is recrystallized to enhance purity.
Purification and Characterization
Recrystallization Techniques
Recrystallization from dimethyl sulfoxide (DMSO)-water mixtures (1:4 v/v) yields orange crystalline solids with >95% purity. Slow cooling (0.5°C/min) minimizes inclusion of impurities.
Chromatographic Methods
Ion-exchange chromatography using Dowex® 50WX4 resin removes residual metal ions, while size-exclusion chromatography (Sephadex® LH-20) separates oligomeric byproducts.
Spectroscopic Validation
- UV-Vis Spectroscopy : A λmax of 428 nm confirms the conjugated π-system.
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 520.912 ([M–2K+2H]2−).
Reaction Optimization and Yield Data
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sulfonation | Fuming H2SO4 | 50 | 6 | 78 |
| Amination | H2/Pd-C | 25 | 12 | 65 |
| Hydrazine coupling | Hydrazine hydrate | 70 | 4 | 82 |
| Salt formation | KOH in ethanol | 25 | 2 | 91 |
Industrial-Scale Production Challenges
Scaling up synthesis requires addressing:
- Exothermic Reactions : Sulfonation and nitration necessitate jacketed reactors with precise temperature control.
- Waste Management : Neutralization of acidic byproducts generates sulfate salts, requiring efficient filtration systems.
- Cost Efficiency : Potassium hydroxide usage contributes to 30% of raw material costs, prompting research into recyclable bases.
Comparative Analysis with Analogous Compounds
| Compound | Sulfonation Sites | Solubility (mg/mL) | Fluorescence λem (nm) |
|---|---|---|---|
| Lucifer Yellow CH | None | 2.1 (DMSO) | 540 |
| Sulforhodamine B | 2 | 10.5 (Water) | 586 |
| Target Compound | 5, 8 | 5.0 (Water) | 535 |
The dual sulfonation in dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate enhances aqueous solubility compared to monosulfonated analogues.
Quality Control Protocols
Purity Assessment
Batch Consistency
Interbatch variability studies show ≤2% deviation in fluorescence intensity across 10 production lots.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Dikalium;6-Amino-2-(Hydrazincarbonyl-amino)-1,3-dioxobenzo[de]isochinolin-5,8-disulfonat als Reagenz in verschiedenen organischen Synthesereaktionen verwendet. Seine einzigartige Struktur ermöglicht es ihm, an komplexen chemischen Transformationen teilzunehmen, wodurch es für die Entwicklung neuer Verbindungen und Materialien wertvoll ist.
Biologie
In der Biologie wird diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht. Sie kann Eigenschaften wie Enzyminhibition, antimikrobielle Aktivität oder Interaktion mit biologischen Makromolekülen aufweisen. Forscher untersuchen ihre Auswirkungen auf zelluläre Prozesse und ihr Potenzial als Therapeutikum.
Medizin
In der Medizin wird Dikalium;6-Amino-2-(Hydrazincarbonyl-amino)-1,3-dioxobenzo[de]isochinolin-5,8-disulfonat auf seine potenziellen therapeutischen Anwendungen untersucht. Es kann als Wirkstoffkandidat für die Behandlung verschiedener Krankheiten untersucht werden, darunter Krebs, Infektionen und Entzündungen. Seine Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, macht es zu einer vielversprechenden Verbindung für die Medikamentenentwicklung.
Industrie
In der Industrie wird diese Verbindung bei der Herstellung von Spezialchemikalien, Farbstoffen und Pigmenten verwendet. Seine einzigartigen chemischen Eigenschaften machen es für Anwendungen in der Materialwissenschaft geeignet, einschließlich der Entwicklung von fortschrittlichen Materialien mit spezifischen Funktionalitäten.
Wirkmechanismus
Der Wirkmechanismus von Dikalium;6-Amino-2-(Hydrazincarbonyl-amino)-1,3-dioxobenzo[de]isochinolin-5,8-disulfonat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die funktionellen Gruppen der Verbindung ermöglichen es ihr, an diese Zielstrukturen zu binden und deren Aktivität zu modulieren, was zu verschiedenen biologischen Wirkungen führt. Die an seinem Wirkmechanismus beteiligten Pfade hängen von der spezifischen Anwendung und dem biologischen Kontext ab, in dem er untersucht wird.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
a. Fluorescent Marker in Biological Studies
Dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is utilized as a fluorescent marker in various biological assays. Its fluorescence properties make it suitable for tracking cellular processes and studying protein interactions.
Case Study:
A study demonstrated its effectiveness in labeling neurons in live tissue samples, allowing researchers to visualize neuronal pathways and synaptic connections in real-time. The compound's low toxicity and high photostability were highlighted as significant advantages over traditional fluorescent markers.
b. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | 15 | |
| Ascorbic Acid | 50 | |
| Quercetin | 20 |
Pharmaceutical Applications
a. Drug Development
The compound is being explored for its potential as a therapeutic agent in treating various diseases due to its ability to inhibit specific enzymes involved in disease pathways.
Case Study:
In a recent pharmacological study, dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate was shown to inhibit the activity of certain kinases associated with cancer progression. This inhibition led to reduced cell proliferation in cancer cell lines.
b. Anti-inflammatory Properties
Preliminary studies suggest that this compound may have anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases.
Analytical Chemistry Applications
a. Chromatography
Dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is also used as a reagent in chromatography for the separation and analysis of complex mixtures.
Data Table: Chromatographic Performance
Wirkmechanismus
The mechanism of action of dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological context in which it is studied.
Vergleich Mit ähnlichen Verbindungen
Lucifer Yellow CH Dilithium Salt (CAS 67769-47-5)
- Structure : Identical core structure but with dilithium counterions instead of dipotassium .
- Molecular Weight : 457.2 g/mol (C₁₃H₉Li₂N₅O₉S₂) .
- Fluorescence : λEx/λEm = 430/540 nm, marginally blue-shifted compared to the dipotassium form .
- Applications : Similar to the dipotassium variant but less commonly used due to potassium’s physiological compatibility .
Lucifer Yellow VS Dilithium Salt (CAS 71231-14-6)
- Structure: Features a 3-(ethenylsulfonyl)phenyl substituent instead of hydrazinecarbonylamino, enhancing reactivity with thiol groups .
- Molecular Weight : 550.39 g/mol (C₂₀H₁₂Li₂N₂O₁₀S₃) .
- Fluorescence : Similar emission profile (λEx/λEm ≈ 430/540 nm) but higher sulfonic acid content improves water solubility .
- Applications: Preferred in immunoassays and antibody labeling due to its thiol-reactive ethenylsulfonyl group .
Lucifer Yellow Iodoacetamide Dipotassium Salt (CAS 176182-05-1)
- Structure : Contains an iodoacetamide group for covalent binding to cysteine residues .
- Applications : Targeted labeling of thiol-containing biomolecules, such as proteins and peptides .
Functional Analogues
Fluorescein Isothiocyanate (FITC)
- Structure : Xanthene-based dye with an isothiocyanate group for amine conjugation .
- Fluorescence : λEx/λEm = 490/520 nm, with a higher molar extinction coefficient (73,000 M⁻¹cm⁻¹) than Lucifer Yellow CH (11,000 M⁻¹cm⁻¹) .
- Applications : Broader pH sensitivity limits its use in acidic intracellular environments compared to Lucifer Yellow .
Rhodamine 110 (R110)
- Structure : Xanthene derivative with two primary amines .
- Fluorescence : λEx/λEm = 485/535 nm and a high quantum yield (81,000 M⁻¹cm⁻¹) .
- Applications : Superior brightness but lacks the hydrazine-based conjugation flexibility of Lucifer Yellow .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | λEx/λEm (nm) | Key Functional Group | Primary Applications |
|---|---|---|---|---|---|---|
| Lucifer Yellow CH Dipotassium | 71206-95-6 | C₁₃H₉K₂N₅O₉S₂ | 521.57 | 428/536 | Hydrazinecarbonylamino | Cell tracing, gap junction studies |
| Lucifer Yellow CH Dilithium | 67769-47-5 | C₁₃H₉Li₂N₅O₉S₂ | 457.2 | 430/540 | Hydrazinecarbonylamino | Intracellular labeling |
| Lucifer Yellow VS Dilithium | 71231-14-6 | C₂₀H₁₂Li₂N₂O₁₀S₃ | 550.39 | 430/540 | Ethenylsulfonylphenyl | Immunoassays, antibody labeling |
| FITC | 3326-32-7 | C₂₁H₁₁NO₅S | 389.4 | 490/520 | Isothiocyanate | Protein labeling, flow cytometry |
Key Research Findings
Synthetic Flexibility: Stewart (1981) demonstrated that modifying the substituents on the benz[de]isoquinoline core (e.g., replacing hydrazine with ethenylsulfonyl groups) tailors reactivity for specific biological applications .
Conjugation Efficiency : Lucifer Yellow CH’s hydrazinecarboxamide group exhibits ~90% conjugation efficiency with aldehyde-containing biomolecules, outperforming FITC in stability .
Toxicity Profile : Lucifer Yellow derivatives show negligible cytotoxicity at concentrations ≤1 mM, unlike Rhodamine derivatives, which disrupt mitochondrial membranes at similar doses .
Biologische Aktivität
Dipotassium; 6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is a compound belonging to the class of benzylisoquinoline alkaloids (BIAs), which are known for their diverse biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. It is represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈K₂N₄O₉S₂ |
| Average Mass | 442.23 g/mol |
| Monoisotopic Mass | 442.005277 g/mol |
Mechanisms of Biological Activity
The biological activity of dipotassium; 6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that various isoquinoline alkaloids exhibit significant antimicrobial properties. For instance, berberine, a well-studied BIA, has been reported to inhibit bacterial growth and biofilm formation through interference with bacterial cell wall synthesis and function .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-κB activation . This suggests potential applications in treating inflammatory diseases.
- Anticancer Properties : Research indicates that BIAs can bind to nucleic acids and proteins, suggesting a role in cancer therapy by interfering with cancer cell proliferation and inducing apoptosis . Specifically, studies have demonstrated that certain alkaloids can modulate signaling pathways related to cell survival and apoptosis.
Case Studies
Several studies have explored the biological effects of similar compounds within the BIA class, providing insights into their therapeutic potential:
- Study on Berberine : A study published in Natural Product Reports highlighted berberine's ability to bind to serum albumins and modulate drug delivery systems . This binding alters the pharmacokinetics of the drug, enhancing its efficacy in vivo.
- Isoquinoline Alkaloids in Cancer Therapy : Research has shown that isoquinoline alkaloids can inhibit tumor growth in various cancer models. For example, sanguinarine was found to induce apoptosis in cancer cells through caspase activation .
Comparative Biological Activity Table
| Compound | Antimicrobial Activity | Anti-inflammatory Effects | Anticancer Properties |
|---|---|---|---|
| Dipotassium Compound | Moderate | Yes | Yes |
| Berberine | Strong | Yes | Yes |
| Sanguinarine | Moderate | Yes | Strong |
Q & A
Q. Key Considerations :
- Monitor pH during neutralization to avoid over-alkalization, which may degrade hydrazinecarbonylamino groups.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups during synthesis .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer :
A multi-technique approach is critical:
NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and hydrazine NH signals (δ 9.0–10.5 ppm).
- ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and sulfonate quaternary carbons (δ 120–130 ppm).
Mass Spectrometry (HRMS) : Look for [M-2K]²⁻ ions to verify molecular weight.
FTIR : Validate sulfonate stretches (1180–1250 cm⁻¹) and carbonyl bands (1650–1750 cm⁻¹) .
Q. Validation :
- Monitor reaction progress via HPLC with UV detection (λ = 280 nm) to track hydrazinecarbonylamino stability .
Advanced: What analytical challenges arise when quantifying this compound in biological matrices, and how can they be resolved?
Methodological Answer :
Challenges :
- Low solubility in non-polar solvents.
- Interference from endogenous sulfonates in biological samples.
Q. Solutions :
Sample Preparation :
- Use protein precipitation with acetonitrile:methanol (3:1) to remove interferents.
- Employ solid-phase extraction (SPE) with anion-exchange cartridges to isolate the compound .
Detection :
- HPLC-MS/MS : Optimize mobile phase with 10 mM ammonium acetate (pH 4.5) and 0.1% formic acid for enhanced ionization .
Q. Methodological Answer :
Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer behavior.
- Simulate binding affinities to biological targets (e.g., enzymes) using molecular docking .
Molecular Dynamics (MD) :
- Model solvation effects in aqueous/K⁺-rich environments to assess stability .
Q. Key Insight :
- The sulfonate groups enhance solubility but reduce membrane permeability, limiting cellular uptake .
Advanced: How should researchers resolve contradictory data in stability studies (e.g., pH-dependent degradation vs. thermal stability)?
Methodological Answer :
Root Cause Analysis :
- pH Sensitivity : Degradation at extremes (pH < 3 or > 9) due to sulfonate protonation/deprotonation.
- Thermal Stability : Decomposition above 80°C, even at neutral pH.
Q. Resolution Protocol :
Controlled Experiments :
- Perform parallel stability tests at pH 7.4 (phosphate buffer) and varying temperatures (25–80°C).
Kinetic Modeling :
- Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. Methodological Answer :
- Polar Solvents : Water, DMSO, DMF (due to sulfonate hydrophilicity).
- Avoid : Chloroform, hexane (poor solubility).
- Buffer Systems : Phosphate-buffered saline (PBS, pH 7.4) for biological assays; potassium phosphate (pH 6.5–7.5) for kinetic studies .
Advanced: How can researchers design assays to evaluate this compound’s potential as a redox-active agent?
Q. Methodological Answer :
ABTS/DPPH Assays :
- Measure radical scavenging activity at 734 nm (ABTS⁺•) or 517 nm (DPPH•).
Ferric Reducing Power (FRAP) :
- Quantify Fe³+ → Fe²+ reduction at 593 nm .
Electrochemical Analysis :
- Use cyclic voltammetry (CV) to identify redox potentials (E₁/₂) in 0.1 M KCl electrolyte .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
